

Spectroscopic Characterization of Ceftriaxone Sodium Hydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Ceftriaxone sodium hydrate	
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This technical guide provides an in-depth overview of the spectroscopic characterization of **Ceftriaxone sodium hydrate**, a widely used third-generation cephalosporin antibiotic. The focus is on two fundamental analytical techniques: Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the core principles, experimental protocols, and data interpretation for the identification and quantification of this active pharmaceutical ingredient.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of **Ceftriaxone sodium hydrate**, based on the principle of light absorption by the molecule in solution. The chromophores within the ceftriaxone molecule exhibit characteristic absorption at specific wavelengths in the UV region.

Quantitative Data Summary

The spectrophotometric analysis of **Ceftriaxone sodium hydrate** in an aqueous medium consistently shows a maximum absorption wavelength (λ max) at 241 nm.[1][2][3] This wavelength is utilized for the quantitative determination of the drug in various formulations.



Parameter	Value	Solvent	Reference
λmax	241 nm	Distilled Water	[1][3]
Linearity Range	5–50 μg/mL	Distilled Water	[1]
Molar Absorptivity	$2.046 \times 10^{3} \text{ L mol}^{-1}$ cm ⁻¹	Distilled Water	[1]
Sandell's Sensitivity	0.02732 μg/cm²/0.001 absorbance units	Distilled Water	[1]

A separate method involving a derivatization reaction with 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) and ferric chloride yields a green-colored chromogen with an absorption maximum at 628 nm, which can also be used for estimation.[4]

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines the steps for the UV-Vis spectroscopic analysis of **Ceftriaxone sodium hydrate**.

Instrumentation:

 A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette is required.[1]

Reagents and Materials:

- Ceftriaxone Sodium Hydrate reference standard
- Distilled water (or other suitable solvent)

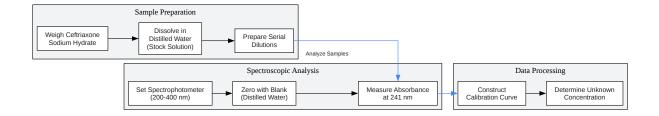
Procedure:

Preparation of Standard Stock Solution: Accurately weigh 100 mg of Ceftriaxone sodium
hydrate reference standard and dissolve it in 100 mL of distilled water to obtain a standard
stock solution of 1 mg/mL.[1][4]



- Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 5-50 µg/mL).[1]
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan in the UV region, typically from 200 to 400 nm.[2][3]
 - Use distilled water as the blank to zero the instrument.
 - Measure the absorbance of each working standard solution at the λmax of 241 nm.[1][3]
- Construction of Calibration Curve: Plot a graph of absorbance versus concentration of the working standard solutions. The resulting calibration curve should be linear and can be used to determine the concentration of unknown samples.

Experimental Workflow: UV-Vis Spectroscopy



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Caption: Workflow for UV-Vis spectroscopic analysis of **Ceftriaxone Sodium Hydrate**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification and qualitative analysis of **Ceftriaxone sodium hydrate**. It provides a molecular fingerprint based on the vibrational



frequencies of the functional groups present in the molecule.

Quantitative Data Summary

The FT-IR spectrum of **Ceftriaxone sodium hydrate** exhibits several characteristic absorption bands corresponding to its various functional groups. The quantification of Ceftriaxone sodium in powder for injection can be achieved by measuring the absorbance of the carbonyl band in the region of 1800-1700 cm⁻¹.[5][6]

Functional Group	Wavenumber (cm⁻¹)	Description	Reference
N-H (Amide)	3434 and 3272	Asymmetric and symmetric stretching	[7]
C=O (Carbonyl)	1742	Stretching vibration	[7]
C=C and C=N	1608, 1536, 1501	Ring stretching vibrations	[7]
C-N	1286	Stretching vibration	[7]

Experimental Protocol: FT-IR Spectroscopy

The following protocol details the steps for the FT-IR analysis of **Ceftriaxone sodium hydrate** using the KBr pellet method.

Instrumentation:

Fourier-Transform Infrared (FT-IR) spectrometer.[5]

Reagents and Materials:

- Ceftriaxone Sodium Hydrate sample
- Potassium bromide (KBr), spectroscopic grade

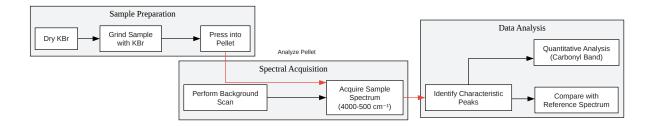
Procedure:



- Sample Preparation (KBr Pellet):
 - Dry the KBr at 120°C until a constant weight is achieved to remove any moisture.
 - Grind a small amount of the Ceftriaxone sodium hydrate sample with KBr in a mortar and pestle. A common ratio is 1:10 (sample:KBr).[5]
 - Compress the mixture in a pellet press to form a thin, transparent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum over the range of 4000 to 500 cm⁻¹.[5]
 - Perform a background scan with an empty pellet holder or a blank KBr pellet.
- Data Analysis:
 - Identify the characteristic absorption peaks in the obtained spectrum.
 - Compare the spectrum with a reference spectrum of Ceftriaxone sodium hydrate for identification.
 - For quantitative analysis, measure the absorbance of the carbonyl band between 1800 and 1700 cm⁻¹.[5]

Experimental Workflow: FT-IR Spectroscopy





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Caption: Workflow for FT-IR spectroscopic analysis of **Ceftriaxone Sodium Hydrate**.

Conclusion

UV-Vis and FT-IR spectroscopy are indispensable techniques in the analytical characterization of **Ceftriaxone sodium hydrate**. UV-Vis spectroscopy provides a reliable method for quantitative analysis, while FT-IR spectroscopy offers a detailed molecular fingerprint for identification and qualitative assessment. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the pharmaceutical industry, ensuring accurate and consistent analysis of this vital antibiotic.

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